2-(2-Chloroethyl)-3-fluoropyridine
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Overview
Description
2-(2-Chloroethyl)-3-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chloroethyl group and a fluorine atom attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-3-fluoropyridine typically involves the reaction of 3-fluoropyridine with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-3-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azidoethyl, thioethyl, and methoxyethyl derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridines.
Scientific Research Applications
2-(2-Chloroethyl)-3-fluoropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-3-fluoropyridine involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethylamine: Similar in structure but lacks the fluorine atom.
3-Fluoropyridine: Contains the fluorine atom but lacks the chloroethyl group.
2-(2-Chloroethyl)pyridine: Similar but without the fluorine substitution.
Uniqueness
2-(2-Chloroethyl)-3-fluoropyridine is unique due to the presence of both the chloroethyl group and the fluorine atom. This combination imparts distinct chemical properties, such as increased reactivity and stability, which are not observed in the similar compounds .
Properties
Molecular Formula |
C7H7ClFN |
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Molecular Weight |
159.59 g/mol |
IUPAC Name |
2-(2-chloroethyl)-3-fluoropyridine |
InChI |
InChI=1S/C7H7ClFN/c8-4-3-7-6(9)2-1-5-10-7/h1-2,5H,3-4H2 |
InChI Key |
CLZVDZKSZMHXCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CCCl)F |
Origin of Product |
United States |
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